Fosnetupitant

説明

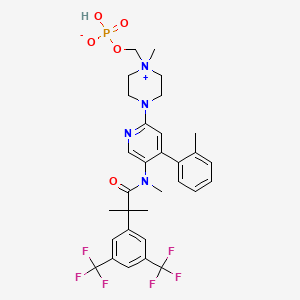

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIYEEMJNBKMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F6N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027641 | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703748-89-3 | |

| Record name | Fosnetupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosnetupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSNETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Evidence for Fosnetupitant in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosnetupitant, a water-soluble prodrug of the selective neurokinin-1 receptor (NK1R) antagonist netupitant, presents a promising therapeutic avenue for neurological disorders characterized by a neuroinflammatory component. The Substance P (SP)/NK1R signaling pathway is a well-established driver of neuroinflammation, mediating the activation of glial cells, the release of pro-inflammatory cytokines, and increased permeability of the blood-brain barrier. Preclinical evidence, primarily from studies on other NK1R antagonists, robustly supports the role of this class of compounds in mitigating neuroinflammatory processes. This technical guide consolidates the preclinical rationale for this compound's potential in neuroinflammation, detailing the underlying signaling pathways, providing exemplary quantitative data from related compounds, and outlining key experimental protocols for its evaluation.

Introduction: The Rationale for Targeting the SP/NK1R Pathway in Neuroinflammation

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological and neurodegenerative diseases.[1][2] The neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R), are key players in orchestrating this inflammatory cascade within the central nervous system (CNS).[3][4] SP, released from neurons and immune cells, binds to NK1Rs expressed on various cell types in the brain, including microglia, astrocytes, and endothelial cells.[5] This interaction triggers a downstream signaling cascade that promotes:

-

Glial Cell Activation: Both microglia and astrocytes, the resident immune cells of the CNS, are activated by SP, leading to morphological changes and the production of inflammatory mediators.

-

Pro-inflammatory Cytokine Release: The activation of the SP/NK1R pathway stimulates the synthesis and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4]

-

Increased Blood-Brain Barrier Permeability: SP contributes to the disruption of the blood-brain barrier, facilitating the infiltration of peripheral immune cells into the CNS and exacerbating the inflammatory response.[3]

This compound is rapidly converted to its active moiety, netupitant, a potent and selective NK1R antagonist with a long half-life and the ability to penetrate the brain.[6] By blocking the binding of SP to the NK1R, this compound is hypothesized to inhibit these neuroinflammatory processes, offering a potential therapeutic strategy for a variety of CNS disorders.

Signaling Pathways in SP-Mediated Neuroinflammation

The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events that culminate in a pro-inflammatory response. A key downstream effector is the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. Additionally, the mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, are also implicated.

Data Presentation: Effects of NK1R Antagonists on Neuroinflammatory Markers

While specific preclinical data for this compound in neuroinflammation models is not yet extensively published, studies on other brain-penetrant NK1R antagonists, such as aprepitant and CP-96,345, provide a strong basis for its expected efficacy. The following tables summarize representative quantitative data from such studies.

Table 1: Effect of NK1R Antagonist on Pro-inflammatory Cytokine Levels in an In Vivo Neuroinflammation Model

| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | Reference |

| Vehicle + Saline | 15.2 ± 2.1 | 20.5 ± 3.4 | 12.8 ± 1.9 | [7] |

| Vehicle + LPS | 158.6 ± 15.3 | 210.2 ± 22.8 | 125.4 ± 11.7 | [7] |

| CP-96,345 + LPS | 75.3 ± 8.9 | 112.7 ± 14.1 | 68.9 ± 7.5* | [7] |

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + LPS group. Data is illustrative and derived from studies on the NK1R antagonist CP-96,345 in a lipopolysaccharide (LPS)-induced systemic inflammation model with CNS effects.

Table 2: Effect of NK1R Antagonist on Microglial and Astrocyte Activation Markers

| Treatment Group | Iba1-Positive Cells (cells/mm²) | GFAP Immunoreactivity (% area) | Reference |

| Sham | 55 ± 8 | 2.1 ± 0.4 | [3] |

| Neuroinflammation Model | 210 ± 25 | 15.8 ± 2.3 | [3] |

| Neuroinflammation Model + Aprepitant | 115 ± 18 | 7.5 ± 1.1 | [3][8] |

*Data are presented as mean ± SEM. *p < 0.05 compared to the neuroinflammation model group. Data is illustrative and based on findings with the NK1R antagonist aprepitant in relevant CNS injury models. Iba1 (ionized calcium-binding adapter molecule 1) is a marker for microglia, and GFAP (glial fibrillary acidic protein) is a marker for reactive astrocytes.

Experimental Protocols

The following protocols describe standard methodologies to evaluate the efficacy of this compound in preclinical models of neuroinflammation.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is widely used to study the mechanisms of neuroinflammation and to screen potential anti-inflammatory compounds.

Workflow Diagram:

Detailed Methodology:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are housed under standard laboratory conditions with ad libitum access to food and water.

-

Treatment: Animals are randomly assigned to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). This compound or its vehicle is administered via intraperitoneal (i.p.) injection at a predetermined time before LPS challenge.

-

Induction of Neuroinflammation: A single i.p. injection of LPS (from E. coli, 0.5-2 mg/kg) is administered to induce a systemic inflammatory response with a neuroinflammatory component. Control animals receive a saline injection.

-

Tissue Collection: At a specified time point (e.g., 24 hours) after LPS injection, animals are euthanized, and brains are collected. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical analyses.

-

Analysis:

-

Cytokine Measurement: Brain tissue homogenates are analyzed for TNF-α, IL-6, and IL-1β levels using commercially available ELISA kits.[9][10]

-

Immunohistochemistry: Paraffin-embedded or frozen brain sections are stained with antibodies against Iba1 (microglia marker) and GFAP (astrocyte marker) to assess glial activation.[11][12]

-

In Vitro Model: Primary Microglial Cell Culture

This model allows for the direct investigation of this compound's effects on microglial activation.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal (P0-P2) mouse pups and cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.

-

Treatment: Microglia are plated in 24- or 96-well plates. After reaching confluency, the cells are pre-treated with varying concentrations of netupitant (the active form of this compound) or vehicle for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (100 ng/mL) to induce an inflammatory response.

-

Sample Collection: After 24 hours of stimulation, the cell culture supernatant is collected for cytokine analysis, and the cells are lysed for protein or RNA extraction.

-

Analysis:

-

Cytokine Release: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified by ELISA.

-

NF-κB Activation: Nuclear translocation of the NF-κB p65 subunit is assessed by Western blot of nuclear and cytoplasmic fractions or by immunofluorescence.

-

MAPK Activation: Phosphorylation of p38, ERK, and JNK is determined by Western blot analysis using phospho-specific antibodies.

-

Conclusion

While direct preclinical studies on this compound in the context of neuroinflammation are still emerging, the wealth of evidence for the role of the SP/NK1R pathway in driving inflammatory processes in the CNS provides a strong scientific rationale for its investigation. The data from other NK1R antagonists strongly suggest that this compound, through its active metabolite netupitant, has the potential to be a valuable therapeutic agent for neurological disorders with a significant neuroinflammatory component. The experimental protocols outlined in this guide provide a framework for the further preclinical evaluation of this compound's efficacy in this promising therapeutic area.

References

- 1. Frontiers | The Neurokinin-1 Receptor Contributes to the Early Phase of Lipopolysaccharide-Induced Fever via Stimulation of Peripheral Cyclooxygenase-2 Protein Expression in Mice [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin-1 receptor antagonists CP-96,345 and L-733,060 protect mice from cytokine-mediated liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Immunofluorescence Staining of Iba-1 and GFAP [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

The Role of Fosnetupitant in Attenuating Visceral Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence supporting the role of Fosnetupitant, a neurokinin-1 (NK1) receptor antagonist, in visceral pain models. This compound is the intravenous prodrug of Netupitant, a highly selective antagonist of the NK1 receptor. While clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV), the underlying mechanism of action targeting the Substance P/NK1 receptor pathway suggests a broader therapeutic potential in other conditions, including visceral pain. This document summarizes the key preclinical findings, details the experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the Substance P/NK1 Pathway

Visceral pain, the pain originating from internal organs, is a complex and often debilitating condition. A key pathway implicated in the transmission and sensitization of visceral pain signals involves the neuropeptide Substance P and its high-affinity receptor, the neurokinin-1 (NK1) receptor.[1][2] Substance P is released from primary afferent neurons in response to noxious stimuli, binding to NK1 receptors located on second-order neurons in the spinal cord and in various brain regions involved in pain processing. This binding leads to neuronal depolarization and the transmission of pain signals to higher brain centers. In pathological conditions such as inflammation or nerve injury, an upregulation of Substance P and NK1 receptors can lead to a state of hypersensitivity, where normally innocuous stimuli are perceived as painful (allodynia) and painful stimuli are perceived as more intense (hyperalgesia).

This compound, through its active metabolite Netupitant, directly antagonizes the NK1 receptor, competitively inhibiting the binding of Substance P. This blockade is intended to attenuate the transmission of nociceptive signals from the viscera, thereby reducing pain perception.

Preclinical Evidence in a Visceral Pain Model

A key preclinical study investigated the efficacy of Netupitant in a rodent model of visceral hypersensitivity. This study provides the primary evidence for the role of the active metabolite of this compound in mitigating visceral pain.

Acetic Acid-Induced Colonic Hypersensitivity Model

The study utilized a well-established animal model of visceral pain that mimics aspects of conditions like irritable bowel syndrome (IBS).[3][4]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats were used for the study.

-

Induction of Visceral Hypersensitivity: A mild colonic inflammation was induced by the intracolonic administration of a 0.6% solution of acetic acid. This procedure is known to induce a state of visceral hypersensitivity that persists even after the acute inflammation has resolved.

-

Assessment of Visceral Pain: The primary endpoint for assessing visceral pain was the visceromotor response (VMR) to colorectal distension (CRD). The VMR is a quantifiable reflex contraction of the abdominal muscles in response to a painful stimulus in the colon.

-

A flexible balloon catheter was inserted into the descending colon and rectum.

-

The balloon was inflated to graded pressures, typically ranging from 0 to 60 mmHg.

-

The number of abdominal contractions was counted as a measure of the pain response.

-

-

Drug Administration: Netupitant was administered via oral gavage at various doses prior to the assessment of the VMR.

Quantitative Data on the Efficacy of Netupitant

The study demonstrated that Netupitant produces a dose-dependent reduction in the visceromotor response to colorectal distension in the acetic acid-induced model of visceral hypersensitivity. The following table summarizes the key findings from this preclinical study.

| Treatment Group | Dose (mg/kg, p.o.) | Colorectal Distension Pressure (mmHg) | Mean Number of Abdominal Contractions | Percentage Inhibition of Pain Response (Compared to Vehicle) |

| Vehicle | - | 45 | ~18 | 0% |

| Netupitant | 0.3 | 45 | ~15 | ~17% |

| Netupitant | 1 | 45 | ~12 | ~33% |

| Netupitant | 3 | 45 | ~8 | ~56% |

| Netupitant | 10 | 45 | ~5 | ~72% |

Data are estimated from graphical representations in the source publication and are intended for comparative purposes.

These results indicate that Netupitant significantly attenuates visceral pain responses in a dose-dependent manner in a validated animal model.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.

Figure 1. Substance P/NK1 Receptor Signaling in Visceral Pain.

Figure 2. Visceral Hypersensitivity Experimental Workflow.

Discussion and Future Directions

The preclinical data presented provides a strong rationale for the investigation of this compound in visceral pain conditions. The significant, dose-dependent reduction in visceral hypersensitivity in a validated animal model highlights the potential of NK1 receptor antagonism as a therapeutic strategy for visceral pain.

Further research is warranted to fully elucidate the potential of this compound in this indication. This could include:

-

Studies in Chronic Visceral Pain Models: The current evidence is based on an acute model of visceral hypersensitivity. Evaluating this compound in chronic models of visceral pain, such as those induced by early-life stress or chronic inflammation, would provide further insight into its potential for long-term pain management.

-

Investigation of Central vs. Peripheral Mechanisms: Differentiating the relative contributions of central and peripheral NK1 receptor blockade in the observed analgesic effects would enhance the understanding of this compound's mechanism of action in visceral pain.

-

Translational Studies: Ultimately, clinical trials in patient populations with visceral pain disorders, such as irritable bowel syndrome or interstitial cystitis, will be necessary to confirm the preclinical findings and establish the therapeutic utility of this compound in these conditions.

References

Pharmacological profile of Fosnetupitant's active metabolite netupitant

An In-depth Examination of the Core Active Metabolite in Chemotherapy-Induced Nausea and Vomiting (CINV) Prophylaxis

Introduction

Netupitant is a highly selective, potent, and orally active neurokinin-1 (NK1) receptor antagonist.[1][2] It is the active metabolite of the prodrug fosnetupitant and a key component of the fixed-dose combination antiemetic agent NEPA (netupitant/palonosetron), which is indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[3][4] The prevention of delayed CINV has been largely associated with the blockade of the tachykinin family neurokinin 1 (NK1) receptors by substance P.[2][5] Netupitant's pharmacological profile, characterized by high receptor affinity, durable receptor occupancy, and a long plasma half-life, makes it a cornerstone in the management of CINV.[6][7] This guide provides a detailed technical overview of the pharmacological properties of netupitant for researchers, scientists, and drug development professionals.

Mechanism of Action

Netupitant exerts its antiemetic effect by competitively binding to and blocking the activity of the human substance P/NK1 receptors, which are broadly distributed in the central and peripheral nervous systems.[8][9] Substance P, a neuropeptide and the natural ligand for the NK1 receptor, is an excitatory neurotransmitter involved in pain perception and the transmission of emetic signals.[9] It is found in vagal afferent neurons that innervate the nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ).[8] Chemotherapy can lead to an elevation of substance P, which then activates NK1 receptors and initiates the vomiting reflex.[8]

By acting as a selective antagonist at the NK1 receptor, netupitant prevents the binding of substance P, thereby inhibiting the downstream signaling cascade that leads to emesis.[2][5] The NK1 receptor is a G-protein coupled receptor (GPCR) linked to the inositol phosphate signal-transduction pathway.[8]

When combined with palonosetron, a second-generation 5-HT3 receptor antagonist, as in NEPA, the antiemetic coverage is broadened.[10] This dual blockade targets two critical signaling pathways involved in CINV: the serotonin-mediated acute phase and the substance P-mediated delayed phase.[4][6] In vitro studies have suggested a synergistic interaction between netupitant and palonosetron in inhibiting substance P-mediated responses and an additive effect in promoting NK1 receptor internalization.[11][12]

Pharmacodynamics

The pharmacodynamic properties of netupitant underscore its clinical efficacy. Key characteristics include its high binding affinity for the NK1 receptor and its prolonged receptor occupancy in the brain.

Receptor Binding and Selectivity

In vitro studies have demonstrated that netupitant is a potent and highly selective antagonist of the human NK1 receptor. It exhibits a high binding affinity with a reported pKi of 9.0 and a Ki of 0.95 nM for the human NK1 receptor in Chinese Hamster Ovary (CHO) cells.[1][6] Importantly, netupitant shows over 1000-fold selectivity for the NK1 receptor compared to the NK2 and NK3 receptor subtypes (pKi = 5.8 for both).[1]

Brain Receptor Occupancy

Positron Emission Tomography (PET) imaging studies in healthy human subjects have been crucial in elucidating the central activity of netupitant. These studies have shown that a single oral dose of 300 mg of netupitant leads to high and sustained NK1 receptor occupancy in various brain regions.[3] Six hours post-administration, receptor occupancy is ≥90% in areas like the striatum, frontal cortex, and occipital cortex.[3][13] This high level of occupancy is maintained for a significant duration, slowly declining but remaining at approximately 75-77% in the striatum at 96 hours post-dose.[3][13] A receptor occupancy of >90% is considered a surrogate marker for the clinical activity of NK1 receptor antagonists.[13]

Pharmacokinetics

The pharmacokinetic profile of netupitant is characterized by its extensive metabolism, high protein binding, and a long elimination half-life, which supports its single-dose administration for CINV prophylaxis.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, netupitant is measurable in plasma between 15 minutes and 3 hours, reaching maximum plasma concentration (Cmax) in approximately 5 hours.[5] It has an estimated bioavailability of over 60%.[8][11]

-

Distribution: Netupitant is highly bound to plasma proteins (>99.5%) at concentrations ranging from 10-1300 ng/mL.[5][8] It has a large volume of distribution, with a Vz/F of 1982 ± 906 L in cancer patients.[5]

-

Metabolism: Netupitant is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[5][8] This metabolism results in three major pharmacologically active metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and an OH-methyl derivative (M3).[5][8] These metabolites have also been shown to bind to the NK1 receptor.[2][5]

-

Excretion: The primary route of elimination for netupitant and its metabolites is through the feces via the hepatic/biliary route, accounting for 87% of the administered dose.[8][11] The apparent elimination half-life is long, reported to be between 88 and 96 hours.[5][8]

Data Summary Tables

Table 1: Receptor Binding and Occupancy of Netupitant

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human NK1 (in CHO cells) | 0.95 nM | [1] |

| Binding Affinity (pKi) | Human NK1 | 9.0 | [1] |

| Selectivity (pKi) | Human NK2 | 5.8 | [1] |

| Selectivity (pKi) | Human NK3 | 5.8 | [1] |

| Brain Receptor Occupancy | Human (Striatum, 6h post-300mg dose) | ≥90% | [3][13] |

| Brain Receptor Occupancy | Human (Striatum, 96h post-300mg dose) | 75-77% | [13] |

Table 2: Key Pharmacokinetic Parameters of Netupitant

| Parameter | Value | Reference |

| Time to Cmax (Tmax) | ~5 hours | [5] |

| Bioavailability | >60% | [8][11] |

| Plasma Protein Binding | >99.5% | [5][8] |

| Volume of Distribution (Vz/F) | 1982 ± 906 L (in cancer patients) | [5] |

| Primary Metabolizing Enzyme | CYP3A4 | [5][8] |

| Elimination Half-life (t½) | 88 - 96 hours | [5][8] |

| Primary Route of Excretion | Fecal | [5][8] |

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.

Methodology:

-

Membrane Preparation: Human neurokinin-1 (hNK1) receptors are expressed in a suitable cell line (e.g., CHO or HEK293T cells). The cells are cultured to confluency, harvested, and homogenized in a cold buffer. The cell membranes are then isolated by centrifugation.[14]

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand specific for the NK1 receptor (e.g., [3H]Substance P), and varying concentrations of the test compound (netupitant).[14]

-

Incubation: The mixture is incubated for a defined period (e.g., 20-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[14][15]

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with a cold buffer to remove any non-specifically bound radioactivity.[14]

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[14]

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

Calcium Flux Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium ([Ca2+]i) induced by an NK1 receptor agonist like Substance P.

Methodology:

-

Cell Preparation: Cells stably expressing the hNK1 receptor are seeded into black, clear-bottom 96- or 1536-well microplates and cultured overnight.[16]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) for a specific time (e.g., 1 hour) at 37°C. These dyes become fluorescent upon binding to free intracellular calcium.[16][17]

-

Compound Addition: The plate is placed in a fluorescent kinetic plate reader (e.g., FLIPR or FlexStation). The test compound (netupitant) at various concentrations is added to the wells, and the cells are pre-incubated.[16][18]

-

Agonist Stimulation: After the pre-incubation period, an NK1 receptor agonist (Substance P) is added to the wells to stimulate the receptor.[16]

-

Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.[18]

-

Data Analysis: The ability of netupitant to inhibit the Substance P-induced calcium flux is quantified. The data are plotted to generate a dose-response curve, from which the IC50 or pA2 value, representing the antagonist potency, is calculated.[19]

Animal Models of Emesis

Animal models are essential for evaluating the in vivo antiemetic efficacy of compounds. Ferrets and gerbils are commonly used models as they possess a vomiting reflex.

Methodology (Gerbil Foot-Tapping Model):

-

Animal Acclimation: Gerbils are acclimated to the experimental environment.

-

Compound Administration: Netupitant is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.[1]

-

Emetogen Challenge: After a set pre-treatment time, a centrally-acting NK1 receptor agonist is administered to induce a characteristic "foot-tapping" behavior, which is a surrogate for emesis in this species.[7]

-

Behavioral Observation: The animals are observed for a defined period, and the number of foot taps is counted.

-

Data Analysis: The dose-dependent inhibition of the agonist-induced foot-tapping behavior by netupitant is evaluated to determine its in vivo potency and efficacy.[1]

Visualizations

Caption: Substance P/NK1 Receptor Signaling Pathway and Site of Netupitant Action.

Caption: Experimental Workflow for an NK1 Receptor Radioligand Binding Assay.

Caption: Experimental Workflow for a Functional Calcium Flux Assay.

Conclusion

Netupitant, the active metabolite of this compound, possesses a pharmacological profile ideally suited for its role in preventing CINV. Its high affinity and selectivity for the NK1 receptor, combined with high, sustained brain receptor occupancy and a long pharmacokinetic half-life, provide a durable blockade of the substance P-mediated emetic pathway. This allows for a convenient single-dose administration prior to chemotherapy, offering significant protection against both acute and, particularly, delayed CINV.[3][6] The data summarized herein provide a comprehensive foundation for understanding the core pharmacological attributes that underpin the clinical utility of netupitant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 8. Netupitant - Wikipedia [en.wikipedia.org]

- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Comparison of netupitant/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation [frontiersin.org]

- 11. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential In Vivo Anti-inflammatory Properties of Fosnetupitant

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the theoretical basis for the anti-inflammatory potential of Fosnetupitant based on its mechanism of action. To date, no direct in vivo studies specifically investigating the anti-inflammatory properties of this compound have been published. The experimental protocols and data presented herein are hypothetical and illustrative, designed to guide future research in this area.

Introduction: The Rationale for Investigating this compound's Anti-inflammatory Potential

This compound is a neurokinin-1 (NK1) receptor antagonist, and its active metabolite, netupitant, is used clinically for the prevention of chemotherapy-induced nausea and vomiting. The therapeutic effect of this compound is achieved by blocking the binding of Substance P (SP) to the NK1 receptor.[1][2][3] Substance P is a neuropeptide of the tachykinin family that is not only a key mediator of emesis but also a significant player in neurogenic inflammation.[2][3][4]

The binding of Substance P to NK1 receptors, which are expressed on various immune and endothelial cells, triggers a cascade of pro-inflammatory events.[1][2][5] These events include increased vascular permeability, plasma extravasation, vasodilation, and the production of pro-inflammatory cytokines.[4][6] The activation of the SP/NK1R complex can lead to the upregulation of transcription factors such as NF-κB, which orchestrates the expression of numerous inflammatory genes.[2][5] Given this well-established role of the SP/NK1R pathway in inflammation, it is plausible to hypothesize that this compound, by antagonizing this receptor, may exert significant anti-inflammatory effects in vivo.

This guide provides a theoretical framework for investigating these potential anti-inflammatory properties, including detailed, albeit hypothetical, experimental protocols and illustrative data.

The Substance P/NK1 Receptor Signaling Pathway in Inflammation

The pro-inflammatory effects of Substance P are initiated by its binding to the G-protein coupled NK1 receptor. This interaction activates several downstream signaling cascades that contribute to the inflammatory response. A simplified representation of this pathway is provided below.

Hypothetical In Vivo Experimental Protocols

To investigate the anti-inflammatory properties of this compound, established animal models of acute and systemic inflammation could be employed. The following are detailed, hypothetical protocols.

Carrageenan-Induced Paw Edema Model

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[7][8][9][10][11]

3.1.1 Experimental Workflow

3.1.2 Detailed Methodology

-

Animals: Male Wistar rats or Swiss albino mice, weighing 150-200g.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Groups (n=8 per group):

-

Group I: Vehicle control (e.g., 0.9% saline, i.p. or p.o.).

-

Group II: this compound (e.g., 10 mg/kg, i.p. or p.o.).

-

Group III: this compound (e.g., 30 mg/kg, i.p. or p.o.).

-

Group IV: Positive control (e.g., Indomethacin, 10 mg/kg, i.p. or p.o.).

-

-

Procedure:

-

Acclimatize animals for at least 7 days before the experiment.

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Administer the respective treatments (vehicle, this compound, or positive control) intraperitoneally (i.p.) or orally (p.o.).

-

After 60 minutes, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

-

Endpoint Analysis:

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

-

At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase, cytokines).

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effects of compounds on systemic inflammatory responses, such as cytokine release.[12][13][14][15]

3.2.1 Detailed Methodology

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Groups (n=8 per group):

-

Group I: Vehicle control (Saline i.p.).

-

Group II: LPS (1 mg/kg, i.p.).

-

Group III: this compound (30 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).

-

Group IV: Dexamethasone (1 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).

-

-

Procedure:

-

Administer this compound or Dexamethasone 1 hour prior to the LPS challenge.

-

Administer LPS (from E. coli) or saline via intraperitoneal injection.

-

Monitor animals for signs of sickness (piloerection, lethargy).

-

At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture for serum analysis.

-

-

Endpoint Analysis:

-

Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

-

Perform complete blood counts to assess changes in leukocyte populations.

-

Collect organs (e.g., lung, liver) for histological examination of inflammatory cell infiltration.

-

Illustrative Quantitative Data

The following tables present hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| This compound | 10 | 0.62 ± 0.05* | 27.1% |

| This compound | 30 | 0.43 ± 0.04 | 49.4% |

| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control. |

Table 2: Hypothetical Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice (6h post-LPS)

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 55 ± 8 | 80 ± 12 | 35 ± 6 |

| LPS | 2150 ± 180 | 3500 ± 250 | 850 ± 90 |

| This compound + LPS | 1280 ± 150 | 1950 ± 200 | 480 ± 70 |

| Dexamethasone + LPS | 650 ± 90 | 980 ± 110 | 250 ± 45 |

| Data are presented as mean ± SEM. **p<0.01 compared to LPS alone. |

Conclusion and Future Directions

The antagonism of the NK1 receptor by this compound's active metabolite, netupitant, presents a compelling mechanistic rationale for its potential anti-inflammatory effects. The established role of Substance P in driving key inflammatory processes suggests that this compound could modulate both local and systemic inflammation.

The hypothetical experimental protocols and data provided in this guide are intended to serve as a foundation for future preclinical research. Rigorous in vivo studies using models such as carrageenan-induced paw edema and LPS-induced systemic inflammation are necessary to validate this hypothesis and quantify the anti-inflammatory efficacy of this compound. Such research could potentially broaden the therapeutic applications of this well-established drug into the domain of inflammatory disorders.

References

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. inotiv.com [inotiv.com]

- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]

Potential Therapeutic Applications of Fosnetupitant in Psychiatry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosnetupitant, a water-soluble prodrug of the potent and highly selective neurokinin-1 (NK1) receptor antagonist Netupitant, presents a compelling avenue for therapeutic exploration in the field of psychiatry. The Substance P (SP) and its high-affinity receptor, NK1, are extensively distributed in key brain regions implicated in the pathophysiology of mood and anxiety disorders. While this compound is currently approved for the prevention of chemotherapy-induced nausea and vomiting (CINV), its mechanism of action warrants a thorough investigation into its potential as a novel treatment for psychiatric conditions such as major depressive disorder (MDD), anxiety disorders, and stress-related syndromes. This document provides a comprehensive overview of the core pharmacology of this compound/Netupitant, a review of the preclinical and clinical rationale for targeting the NK1 receptor in psychiatry, and detailed experimental protocols to guide future research in this promising area.

Core Pharmacology of this compound and Netupitant

This compound is rapidly and completely converted to its active moiety, Netupitant, in vivo. Therefore, the pharmacological effects are attributable to Netupitant.

Mechanism of Action

Netupitant is a highly selective, brain-penetrant antagonist of the human NK1 receptor.[1] Substance P, the endogenous ligand for the NK1 receptor, is a neuropeptide involved in pain transmission, inflammation, and the regulation of stress and emotional behaviors.[2] By blocking the binding of Substance P to NK1 receptors in the central nervous system, Netupitant can modulate neuronal circuits that are dysregulated in various psychiatric disorders.[2]

Pharmacokinetic and Pharmacodynamic Profile

A summary of the key pharmacokinetic and pharmacodynamic parameters of this compound and Netupitant is presented in Table 1. Netupitant exhibits a high degree of plasma protein binding and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] Positron Emission Tomography (PET) studies in humans have demonstrated that oral administration of Netupitant leads to high and sustained occupancy of NK1 receptors in the brain.[2]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound and Netupitant

| Parameter | Value | Reference |

| This compound | ||

| Conversion to Netupitant | Rapid and complete | [5] |

| Netupitant | ||

| NK1 Receptor Binding Affinity (Ki) | 0.95 nM (human) | |

| Brain NK1 Receptor Occupancy | >90% in striatum (300 mg oral dose) | [2] |

| Plasma Protein Binding | >99% | [3][4] |

| Apparent Half-Life (t½) | ~90 hours | |

| Primary Metabolism | CYP3A4 | [3][4] |

| Brain Penetration | Yes | [2] |

Rationale for Psychiatric Applications

The rationale for investigating this compound in psychiatry is rooted in the extensive preclinical and clinical evidence implicating the Substance P/NK1 receptor system in the pathophysiology of mood and anxiety disorders.

Preclinical Rationale

Numerous studies have demonstrated that NK1 receptor antagonists exhibit anxiolytic and antidepressant-like effects in various animal models.[1] These models include the elevated plus-maze, social interaction test, and the forced swim test.[1] While direct preclinical data for Netupitant in these specific psychiatric models are not publicly available, its potent NK1 receptor antagonism and brain penetration suggest a high probability of similar efficacy.

Clinical Rationale

Early clinical trials with other NK1 receptor antagonists, such as aprepitant, showed promising antidepressant effects.[1] However, subsequent larger trials failed to consistently demonstrate efficacy, leading to a halt in their development for psychiatric indications. The reasons for these failures are thought to be multifactorial, including issues with patient selection and dosing. The distinct pharmacokinetic profile of Netupitant, particularly its long half-life and high receptor occupancy, may offer advantages over previously studied compounds and warrants new clinical investigation.

Detailed Experimental Protocols

To facilitate the preclinical evaluation of this compound/Netupitant for psychiatric indications, detailed protocols for standard and validated rodent behavioral assays are provided below.

Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used model to screen for antidepressant-like activity. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and the total time spent mobile.

Materials:

-

Cylindrical containers (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording and analysis software.

-

This compound or Netupitant, vehicle control, and positive control (e.g., imipramine).

Procedure:

-

Habituation (Day 1): Place each animal in the cylinder for a 15-minute pre-swim session.

-

Drug Administration (Day 2): Administer this compound/Netupitant, vehicle, or positive control at appropriate doses and route (e.g., intraperitoneally) 60 minutes before the test.

-

Test Session (Day 2): Place the animal in the cylinder for a 6-minute test session.

-

Data Analysis: Score the last 4 minutes of the test session for time spent immobile, swimming, and climbing. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Materials:

-

Elevated plus-shaped maze (arms 50 cm long, 10 cm wide, elevated 50 cm from the floor). The closed arms have 40 cm high walls.

-

Video tracking software.

-

This compound or Netupitant, vehicle control, and positive control (e.g., diazepam).

Procedure:

-

Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

-

Drug Administration: Administer this compound/Netupitant, vehicle, or positive control at appropriate doses and route 60 minutes prior to testing.

-

Test Session: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

-

Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to the vehicle group indicates an anxiolytic-like effect.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Substance P / NK1 Receptor Signaling Pathway

Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of Netupitant.

Preclinical Experimental Workflow for Psychiatric Evaluation

Caption: A streamlined workflow for the preclinical evaluation of this compound in psychiatric models.

Future Directions and Conclusion

The potent, selective, and brain-penetrant NK1 receptor antagonist Netupitant, delivered as the prodrug this compound, holds significant, yet underexplored, potential for the treatment of psychiatric disorders. The strong scientific rationale, coupled with the favorable pharmacokinetic and pharmacodynamic profile of Netupitant, underscores the need for dedicated preclinical and clinical research. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals to systematically investigate the therapeutic utility of this compound in psychiatry. Future studies should aim to generate robust preclinical data in validated animal models of depression and anxiety to build a strong evidence base for advancing this promising compound into clinical trials for psychiatric indications.

References

- 1. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 2. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Fosnetupitant's Interaction with Other Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosnetupitant, a water-soluble prodrug of the potent and selective neurokinin-1 (NK1) receptor antagonist netupitant, is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its primary mechanism of action is the blockade of the substance P/NK1 receptor pathway. This technical guide provides an in-depth analysis of this compound's interaction with other key neurotransmitter systems, a critical aspect for understanding its overall pharmacological profile and safety. The available evidence strongly indicates that netupitant exhibits a high degree of selectivity for the NK1 receptor with minimal to no significant off-target interactions with major neurotransmitter receptors, including serotonergic, dopaminergic, adrenergic, GABAergic, and cholinergic systems.

Core Mechanism of Action: The Neurokinin-1 Receptor System

This compound is rapidly converted to its active moiety, netupitant, in vivo. Netupitant exerts its antiemetic effects by selectively antagonizing the NK1 receptor, preventing the binding of substance P. This blockade occurs in key areas of the central nervous system involved in the emetic reflex.

Signaling Pathway

The binding of substance P to the G-protein coupled NK1 receptor initiates a signaling cascade that results in emesis. Netupitant competitively inhibits this interaction.

Figure 1: Netupitant's Blockade of the NK1 Receptor Signaling Pathway.

Interaction with Other Neurotransmitter Systems: A High-Selectivity Profile

Comprehensive in vitro studies have been conducted to assess the selectivity of netupitant against a wide array of neurotransmitter receptors. Regulatory assessments and preclinical pharmacology reports consistently conclude that netupitant has little to no affinity for serotonin, dopamine, and corticosteroid receptors.

Quantitative Analysis of Receptor Binding Affinity

The following tables summarize the available quantitative data on netupitant's binding affinity for various neurotransmitter receptors. The data underscores its high selectivity for the NK1 receptor.

Table 1: Netupitant Binding Affinity for Tachykinin Receptors

| Receptor | Ligand | Species | Assay Type | Affinity (pKi) | Selectivity vs. NK1 | Reference |

| NK1 | Netupitant | Human | Radioligand Binding | 9.02 | - | [1] |

| NK2 | Netupitant | Human | Radioligand Binding | 5.8 | >1000-fold | [1] |

| NK3 | Netupitant | Human | Radioligand Binding | 5.8 | >1000-fold | [1] |

Table 2: Netupitant Interaction with Other Neurotransmitter Receptors

| Receptor Family | Receptor Subtype | Species | Assay Type | Result | Reference |

| Serotonin | 5-HT3 | Not Specified | Not Specified | Little to no affinity | [2] |

| Dopamine | Not Specified | Not Specified | Not Specified | Little to no affinity | [2] |

| Corticosteroid | Not Specified | Not Specified | Not Specified | Little to no affinity | [2] |

Note: While a comprehensive screening against a broad panel of receptors (e.g., Eurofins SafetyScreen) is standard, the public availability of such a detailed report for netupitant is limited. The qualitative statements from regulatory agencies are based on such proprietary data.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the characterization of netupitant's pharmacological profile.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of netupitant for various receptors.

General Protocol Outline:

-

Membrane Preparation: Membranes from cells recombinantly expressing the target human receptor (e.g., CHO-K1 cells for NK1, NK2, NK3 receptors) are prepared.

-

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the test compound (netupitant).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Methodological & Application

Application Notes and Protocols for Intravenous Fosnetupitant Administration in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist. By blocking the binding of substance P to NK1 receptors, it effectively inhibits emesis, particularly the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV). These protocols provide detailed methodologies for the preparation and intravenous administration of this compound in rodent models for preclinical research applications such as efficacy and pharmacokinetic studies.

Mechanism of Action: Signaling Pathway

This compound, upon intravenous administration, is rapidly converted to its active form, netupitant, by ubiquitous phosphatases. Netupitant then crosses the blood-brain barrier and competitively antagonizes the NK1 receptor, preventing the binding of its endogenous ligand, Substance P. This blockade disrupts the downstream signaling cascade, primarily the G-protein coupled inositol phosphate pathway, which is implicated in the emetic reflex.

Caption: Mechanism of action of intravenous this compound.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, netupitant. It is important to note that detailed pharmacokinetic studies of intravenous this compound in rodents are not widely published. The data for humans is provided for context, and doses used in rat toxicology studies are also included.

Table 1: Pharmacokinetic Parameters of Intravenous this compound and Netupitant in Humans

| Parameter | This compound | Netupitant | Reference |

|---|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | End of 30-minute infusion | End of 30-minute infusion | |

| Half-life (t½) | ~0.6 hours | ~144 hours in cancer patients | |

| Metabolism | Rapidly converted to netupitant by phosphatases | Primarily by CYP3A4 to three active metabolites |

| Protein Binding | >92% | >99.5% | |

Table 2: Intravenous this compound Doses Used in Rat Toxicology Studies

| Study Type | Species | Dose | Observation | Reference |

|---|---|---|---|---|

| Reproductive Toxicology | Rat | Up to 39 mg/kg/day | No effects on fertility or reproductive performance |

| Embryo-fetal Development | Rat | 13 mg/kg/day | No adverse effects on offspring or dams | |

Experimental Protocols

1. Preparation of this compound for Intravenous Administration

Two primary sources of this compound for research use are the commercially available formulation (Akynzeo® for injection) or this compound as a pure compound.

Protocol 1A: Preparation from Commercial Formulation (Akynzeo® for injection)

-

Materials:

-

Akynzeo® for injection vial (containing 235 mg this compound and 0.25 mg palonosetron as a lyophilized powder)

-

Sterile 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP

-

Sterile syringes and needles

-

Sterile vials for dilution

-

-

Procedure:

-

Aseptically inject 20 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection into the Akynzeo® vial. To prevent foaming, add the solvent along the vial wall.

-

Gently swirl the vial until the contents are completely dissolved. This results in a stock solution with a this compound concentration of 11.75 mg/mL.

-

For rodent administration, further dilute the stock solution with sterile saline or dextrose solution to achieve the desired final concentration for the intended dose and injection volume.

-

Protocol 1B: Preparation from Pure Compound

-

Materials:

-

This compound (as a pure compound)

-

Sterile, isotonic vehicle (e.g., 0.9% Sodium Chloride, 5% Dextrose)

-

Sterile vials, syringes, and needles

-

Appropriate personal protective equipment (PPE)

-

-

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and volume.

-

This compound is water-soluble. Aseptically add the calculated amount of this compound to a sterile vial.

-

Add the sterile vehicle to the vial to achieve the desired concentration.

-

Gently vortex or swirl the vial until the compound is fully dissolved.

-

Visually inspect the solution for any particulate matter before administration.

-

2. Intravenous Administration Protocol in Rodents

This protocol outlines the standard procedure for intravenous administration via the lateral tail vein, a common method for mice and rats.

Caption: Experimental workflow for intravenous this compound administration.

-

Animals:

-

Mice (e.g., C57BL/6, BALB/c)

-

Rats (e.g., Sprague-Dawley, Wistar)

-

-

Materials:

-

Prepared this compound dosing solution

-

Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)

-

Rodent restrainer

-

Heat lamp or warm water to dilate the tail vein

-

-

Procedure:

-

Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the target dose (mg/kg).

-

Restraint: Place the rodent in an appropriate restrainer, allowing access to the tail.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.

-

Injection:

-

Swab the tail with 70% ethanol.

-

Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

-

Confirm proper placement by observing a small amount of blood flash back into the needle hub (this may not always be visible with small gauge needles).

-

Inject the calculated volume of the this compound solution. This can be administered as a bolus over a short period (e.g., 15-30 seconds) or as a slower infusion, depending on the experimental design. The maximum recommended bolus injection volume is 5 ml/kg.

-

-

Post-Injection:

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the animal to its cage and monitor for any immediate adverse reactions.

-

-

3. Anti-Emetic Efficacy Study in a Cisplatin-Induced Emesis Model (Rat Pica Model)

Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) is used as an established surrogate model for nausea and emesis.

-

Experimental Design:

-

Acclimation: House rats individually and provide them with pre-weighed kaolin pellets in addition to their standard chow and water for several days to acclimate.

-

Grouping: Divide the animals into control and treatment groups.

-

Dosing:

-

Administer the appropriate vehicle to the control group via intravenous injection.

-

Administer the prepared this compound solution to the treatment group(s) at the desired dose(s) via intravenous injection.

-

-

Emetic Challenge: Approximately 30-60 minutes after this compound or vehicle administration, induce emesis by administering cisplatin (e.g., 3-6 mg/kg, intraperitoneally).

-

Data Collection: Measure the consumption of kaolin and regular food, as well as the body weight of the animals, at regular intervals (e.g., every 24 hours) for up to 120 hours to assess both acute and delayed phases of CINV.

-

Analysis: Compare the amount of kaolin consumed between the this compound-treated and vehicle-treated groups. A significant reduction in kaolin consumption in the treated group indicates an anti-emetic effect.

-

Concluding Remarks

These protocols provide a framework for the intravenous administration of this compound in rodent models. Researchers should adapt these guidelines to their specific experimental needs, ensuring compliance with all institutional animal care and use committee (IACUC) regulations. Given the limited availability of published rodent-specific IV this compound pharmacokinetic and efficacy data, pilot studies are recommended to determine optimal dosing for specific research questions.

Application Note & Protocol: Quantification of Netupitant in Rat Plasma by HPLC-MS/MS

This document provides a detailed protocol for the quantification of netupitant in rat plasma using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This method is intended for researchers, scientists, and drug development professionals involved in preclinical pharmacokinetic studies.

Introduction

Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The accurate quantification of netupitant in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies during drug development. This application note describes a sensitive, specific, and rapid HPLC-MS/MS method for the determination of netupitant in rat plasma. The method utilizes liquid-liquid extraction for sample preparation and stable isotope-labeled netupitant as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Netupitant reference standard

-

Ibrutinib (Internal Standard - IS)[1]

-

HPLC grade acetonitrile and methanol

-

Ammonium acetate[1]

-

Formic acid

-

Ultrapure water

-

Rat plasma (with anticoagulant, e.g., K2-EDTA)

-

Methyl tert-butyl ether (MTBE)

Instrumentation

-

HPLC System: A system capable of delivering a stable flow rate, such as a Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as an AB Sciex API 5500 or equivalent, equipped with an electrospray ionization (ESI) source.[1]

-

Analytical Column: A reversed-phase C18 column, for example, a Phenomenex C18 (50mm × 2.0mm, 3µm).[1]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of netupitant and the internal standard (Ibrutinib) in methanol.

-

Working Solutions: Prepare serial dilutions of the netupitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The working solution for the internal standard should be prepared at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen rat plasma samples at room temperature.

-

Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each plasma sample, except for the blank samples (to which 10 µL of diluent is added).

-

Vortex mix for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex mix for 1 minute and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | |

| Column | Phenomenex C18 (50mm × 2.0mm, 3µm)[1] |

| Mobile Phase | A: 10mM Ammonium acetate buffer (pH 9.0) B: Acetonitrile[1] |

| Gradient | Isocratic: 11% A and 89% B[1] |

| Flow Rate | 0.3 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 minutes[1] |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transitions (m/z) | Netupitant: 579.5 → 522.4, Ibrutinib (IS): 441.2 → 138.1[1] |

| Dwell Time | 200 ms |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Turbo Gas (GS2) | 50 psi |

Data Presentation

The following tables summarize the quantitative data for the validation of the HPLC-MS/MS method for netupitant in rat plasma.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Netupitant | 5 - 1000[1] | > 0.99 | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 15 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 150 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 15 | 85 - 115% | 85 - 115% |

| High QC | 800 | 85 - 115% | 85 - 115% |

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of netupitant in rat plasma.

Caption: Workflow for the liquid-liquid extraction of netupitant from rat plasma.

Caption: Analytical workflow for the HPLC-MS/MS analysis of netupitant.

Conclusion

The described HPLC-MS/MS method provides a reliable and robust approach for the quantification of netupitant in rat plasma. The use of liquid-liquid extraction results in a clean sample extract with minimal matrix effects, and the short chromatographic run time allows for high-throughput analysis. This method is suitable for supporting preclinical pharmacokinetic studies of netupitant.

References

Application Notes and Protocols for Evaluating Fosnetupitant Efficacy in a Chemotherapy-Induced Nausea and Vomiting (CINV) Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced nausea and vomiting (CINV) is a significant and distressing side effect of many cancer treatments, impacting patient quality of life and treatment adherence. Fosnetupitant, a selective neurokinin-1 (NK-1) receptor antagonist, is a phosphorylated prodrug that is rapidly converted to netupitant, its active metabolite.[1][2] Netupitant works by blocking the binding of substance P to NK-1 receptors in the central nervous system, a key pathway in the delayed phase of CINV.[1][3]

These application notes provide a detailed protocol for establishing a cisplatin-induced pica model in rats, a well-established surrogate for CINV in species that do not vomit, to evaluate the efficacy of this compound. Pica, the ingestion of non-nutritive substances like kaolin, is a reliable index of nausea and emesis-like behavior in rats.[4][5]

Signaling Pathway in Chemotherapy-Induced Nausea and Vomiting

Chemotherapy agents like cisplatin induce CINV through two primary pathways:

-

Acute Phase (0-24 hours post-chemotherapy): Primarily mediated by the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. 5-HT activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the nucleus tractus solitarius (NTS) and area postrema (the chemoreceptor trigger zone) in the brainstem, inducing emesis.

-

Delayed Phase (24-120 hours post-chemotherapy): Largely driven by the release of Substance P in the brain. Substance P binds to NK-1 receptors in the NTS and other brainstem nuclei, leading to a more prolonged period of nausea and vomiting.[3]

This compound, through its active metabolite netupitant, directly targets the delayed phase by antagonizing the NK-1 receptor.

Experimental Protocols

Protocol 1: Establishment of Cisplatin-Induced Pica in Rats

This protocol details the induction of pica behavior in rats using cisplatin, a highly emetogenic chemotherapeutic agent.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Standard rat chow

-

Kaolin (hydrated aluminum silicate)

-

Arabic gum

-

Cisplatin

-

0.9% sterile saline

-

Animal housing cages with wire mesh floors

-

Food and water containers

Procedure:

-

Acclimatization (7 days):

-

Individually house rats in cages under a 12-hour light/dark cycle with controlled temperature and humidity.

-

Provide ad libitum access to standard rat chow and water to allow for adaptation to the new environment.[6]

-

-

Kaolin Preparation and Acclimatization (7 days prior to cisplatin):

-

Prepare kaolin pellets by mixing kaolin powder with a 2% arabic gum solution to form a paste. Mold the paste into pellets and allow them to air dry.[6]

-

In addition to the standard chow, provide a pre-weighed amount of kaolin pellets in a separate container.

-

Measure and record the daily consumption of kaolin, standard chow, and water for each rat to establish a baseline.

-

-

Experimental Groups:

-

Group 1: Vehicle Control: Receives a saline injection.

-

Group 2: Cisplatin Control: Receives a cisplatin injection.

-

Group 3: this compound Treatment: Receives this compound prior to cisplatin injection.

-

-

Induction of Pica (Day 0):

-

Administer a single intraperitoneal (i.p.) injection of cisplatin (6 mg/kg) or an equivalent volume of saline to the respective groups.[6]

-

-

Data Collection (24-72 hours post-injection):

-

At 24, 48, and 72 hours post-injection, measure and record the amount of kaolin and food consumed, as well as water intake.

-

Calculate the net kaolin and food intake by subtracting the remaining amount from the initial amount provided.

-

Protocol 2: Evaluation of this compound Efficacy

This protocol outlines the procedure for testing the anti-emetic efficacy of this compound in the established cisplatin-induced pica model.

Materials:

-

Established cisplatin-induced pica model rats (from Protocol 1)

-

This compound

-

Vehicle for this compound (e.g., sterile water for injection or a suitable buffer)

Procedure:

-

This compound Administration:

-

Based on preclinical studies of similar NK-1 receptor antagonists, a dose range of 1-10 mg/kg of this compound administered intravenously (i.v.) or intraperitoneally (i.p.) is a suggested starting point for dose-response studies.

-

Administer the selected dose of this compound or its vehicle to the respective groups 30-60 minutes prior to the cisplatin injection.

-

-

Induction of Pica and Data Collection:

-

Proceed with the cisplatin injection and data collection as described in Protocol 1 (steps 4 and 5).

-

-

Data Analysis:

-

Compare the kaolin consumption between the this compound-treated group, the cisplatin control group, and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in kaolin consumption in the this compound-treated group compared to the cisplatin control group indicates anti-emetic efficacy.

-

Experimental Workflow

Data Presentation

Table 1: Kaolin Consumption (g) in Rats Following Cisplatin Administration

| Time Post-Cisplatin | Vehicle Control | Cisplatin Control (6 mg/kg) | This compound (3 mg/kg) + Cisplatin |

| 24 hours | 0.2 ± 0.1 | 4.5 ± 0.8 | 1.5 ± 0.4 |